

Application Note & Protocol: Quantitative Analysis of 5-Fluoropyridine-3-sulfonamide

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Compound of Interest

Compound Name: 5-Fluoropyridine-3-sulfonamide

CAS No.: 1247591-65-6

Cat. No.: B566867

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Abstract

This document provides a comprehensive technical guide for the quantitative analysis of **5-Fluoropyridine-3-sulfonamide**, a key intermediate in pharmaceutical synthesis. Recognizing the compound's structural features—a fluorinated pyridine ring and a sulfonamide group—we present two robust, validated analytical methodologies: a primary High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quantification and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and confirmation. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure method robustness and trustworthiness. All methodologies are presented in accordance with International Council for Harmonisation (ICH) guidelines.^{[1][2]}

Introduction: The Analytical Imperative for 5-Fluoropyridine-3-sulfonamide

5-Fluoropyridine-3-sulfonamide is a heterocyclic organic compound of increasing interest in medicinal chemistry. The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in drug discovery.[3] The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial and diuretic drugs.[4]

Given its role as a critical starting material or intermediate, the accurate and precise quantification of **5-Fluoropyridine-3-sulfonamide** is paramount for ensuring the quality, consistency, and safety of downstream products. This involves monitoring its purity, stability, and concentration in various matrices, from raw materials to complex biological samples. This guide provides the foundational methods to achieve this analytical control.

Chemical Structure and Properties:

- Molecular Formula: $C_5H_5FN_2O_2S$
- Molecular Weight: 176.17 g/mol
- Key Features: Aromatic pyridine ring (UV chromophore), sulfonamide group, and an electronegative fluorine atom.

Strategic Selection of Analytical Methodologies

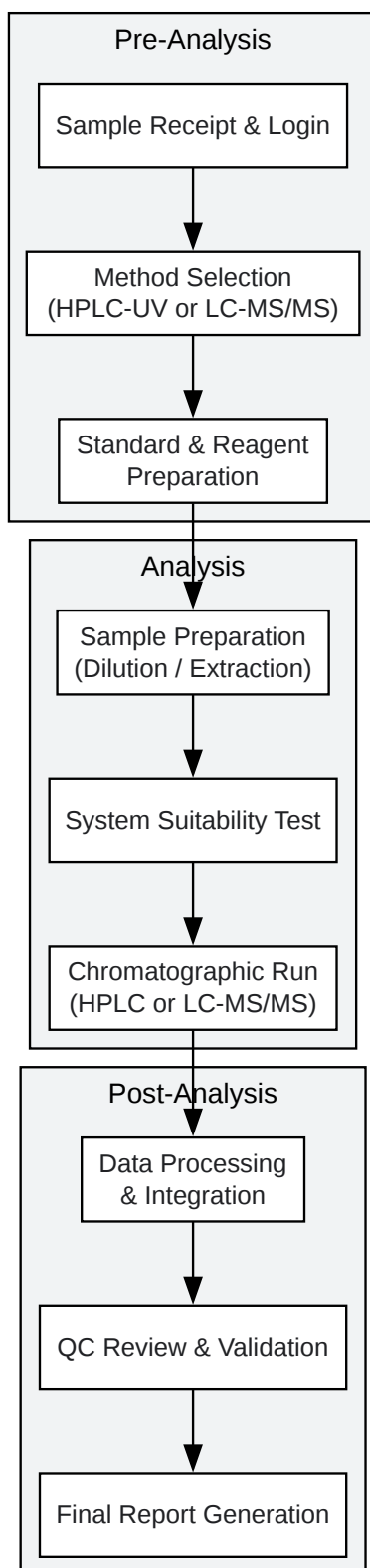
The choice of an analytical technique is dictated by the specific requirements of the measurement, such as required sensitivity, selectivity, and the nature of the sample matrix.

- High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse method for routine quality control of drug substances and formulated products. It offers a balance of speed, cost-effectiveness, and reliability.[5] The pyridine ring in **5-Fluoropyridine-3-sulfonamide** provides a strong chromophore, making it well-suited for UV detection.
- Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as determining trace-level impurities or quantifying the analyte in complex biological matrices (e.g., plasma, tissue homogenates), LC-MS/MS is the gold standard.[6][7] Its ability to select for a specific precursor ion and its

characteristic fragment ions provides unparalleled specificity, minimizing matrix interference.

[8][9]

The overall analytical workflow, from sample receipt to final data reporting, follows a structured, multi-stage process designed to ensure data integrity.



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Caption: General analytical workflow for the quantification of **5-Fluoropyridine-3-sulfonamide**.

Protocol 1: Quantification by Reverse-Phase HPLC-UV

This method is ideal for assay and purity determinations of the bulk drug substance or in simple formulations.

Principle of Causality

The method employs reverse-phase chromatography, where the analyte is partitioned between a non-polar stationary phase (C18) and a polar mobile phase. **5-Fluoropyridine-3-sulfonamide**, being a moderately polar compound, will be retained on the column. By using a gradient elution with an organic modifier (acetonitrile), the analyte is eluted and detected by a UV detector at a wavelength corresponding to its maximum absorbance.

Materials and Reagents

- **5-Fluoropyridine-3-sulfonamide** Reference Standard (purity $\geq 98\%$)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic Acid (0.1% in Water, v/v), prepared with ultrapure water
- Diluent: 50:50 (v/v) Acetonitrile:Water

Instrumentation and Chromatographic Conditions

Parameter	Recommended Setting	Rationale
HPLC System	Standard quaternary or binary pump system with autosampler and UV/DAD detector.	Provides reliable solvent delivery and reproducible injections. A DAD allows for peak purity analysis.
Analytical Column	C18, 4.6 x 150 mm, 5 μ m particle size	Industry-standard stationary phase offering good retention and peak shape for a wide range of molecules.
Column Temp.	30 $^{\circ}$ C	Ensures stable retention times and reduces viscosity of the mobile phase.
Mobile Phase A	0.1% Formic Acid in Water	Acidified mobile phase suppresses the ionization of the sulfonamide, leading to better peak shape.
Mobile Phase B	Acetonitrile	Common organic modifier providing good elution strength.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Injection Volume	10 μ L	A typical volume to balance sensitivity and peak shape.
UV Detection	260 nm	Pyridine-based structures typically exhibit strong absorbance around this wavelength. [5]
Run Time	15 minutes	Sufficient time to elute the analyte and wash the column.

Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
10.0	5	95
12.0	5	95
12.1	95	5
15.0	95	5

Detailed Experimental Protocol

- **Standard Stock Solution (1000 µg/mL):** Accurately weigh approximately 25 mg of **5-Fluoropyridine-3-sulfonamide** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- **Working Standard Solutions:** Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the diluent.
- **Sample Preparation (for drug substance):** Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask, dissolve, and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range (target concentration: ~50 µg/mL).
- **System Suitability:** Before sample analysis, inject the 50 µg/mL working standard solution five times. The system is deemed ready if the relative standard deviation (RSD) for peak area is $\leq 2.0\%$.
- **Analysis:** Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system.
- **Quantification:** Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample using the linear regression equation derived from the calibration curve.

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

This method is designed for the quantification of **5-Fluoropyridine-3-sulfonamide** in complex matrices where high selectivity and low detection limits are required.

Principle of Causality

This technique couples the powerful separation capabilities of LC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated from matrix components chromatographically. It then enters the mass spectrometer, where it is ionized (typically via electrospray ionization, ESI). The precursor ion (the protonated molecule, $[M+H]^+$) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions (product ions) are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.[9][10]

Materials and Reagents

- Reagents from Protocol 1.
- Internal Standard (IS): A structurally similar, stable isotope-labeled compound is ideal. If unavailable, a related sulfonamide (e.g., Sulfamethoxazole- $^{13}C_6$) can be used.
- Solid-Phase Extraction (SPE) Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges are recommended for their broad retention of polar and non-polar compounds.[10]

Instrumentation and Operating Conditions

Parameter	Recommended Setting	Rationale
LC System	UHPLC system for improved resolution and faster run times.	UHPLC provides sharper peaks, leading to better sensitivity and throughput.
Analytical Column	C18, 2.1 x 50 mm, 1.8 μ m particle size	A smaller dimension column is suitable for lower flow rates used in LC-MS and UHPLC pressures.
Mobile Phase A	0.1% Formic Acid in Water	Volatile buffer compatible with MS; promotes protonation for positive ion mode.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Ensures a consistent mobile phase modifier into the MS source.
Flow Rate	0.4 mL/min	Optimal for a 2.1 mm ID column, ensuring efficient ionization.
Injection Volume	5 μ L	Smaller volume is typical for sensitive LC-MS/MS to avoid source contamination and detector saturation.
MS System	Triple Quadrupole Mass Spectrometer	The standard for quantitative analysis due to its ability to perform MRM.
Ionization Mode	Electrospray Ionization (ESI), Positive	The nitrogen atoms in the pyridine ring and sulfonamide are readily protonated.
MRM Transitions	Analyte: Q1: 177.0 \rightarrow Q3: 157.0 (quantifier), 79.9 (qualifier) IS: (To be determined)	Rationale: Precursor $[M+H]^+$ is 177.0. Product 157.0 corresponds to loss of HF. Product 79.9 corresponds to the SO_2NH fragment.

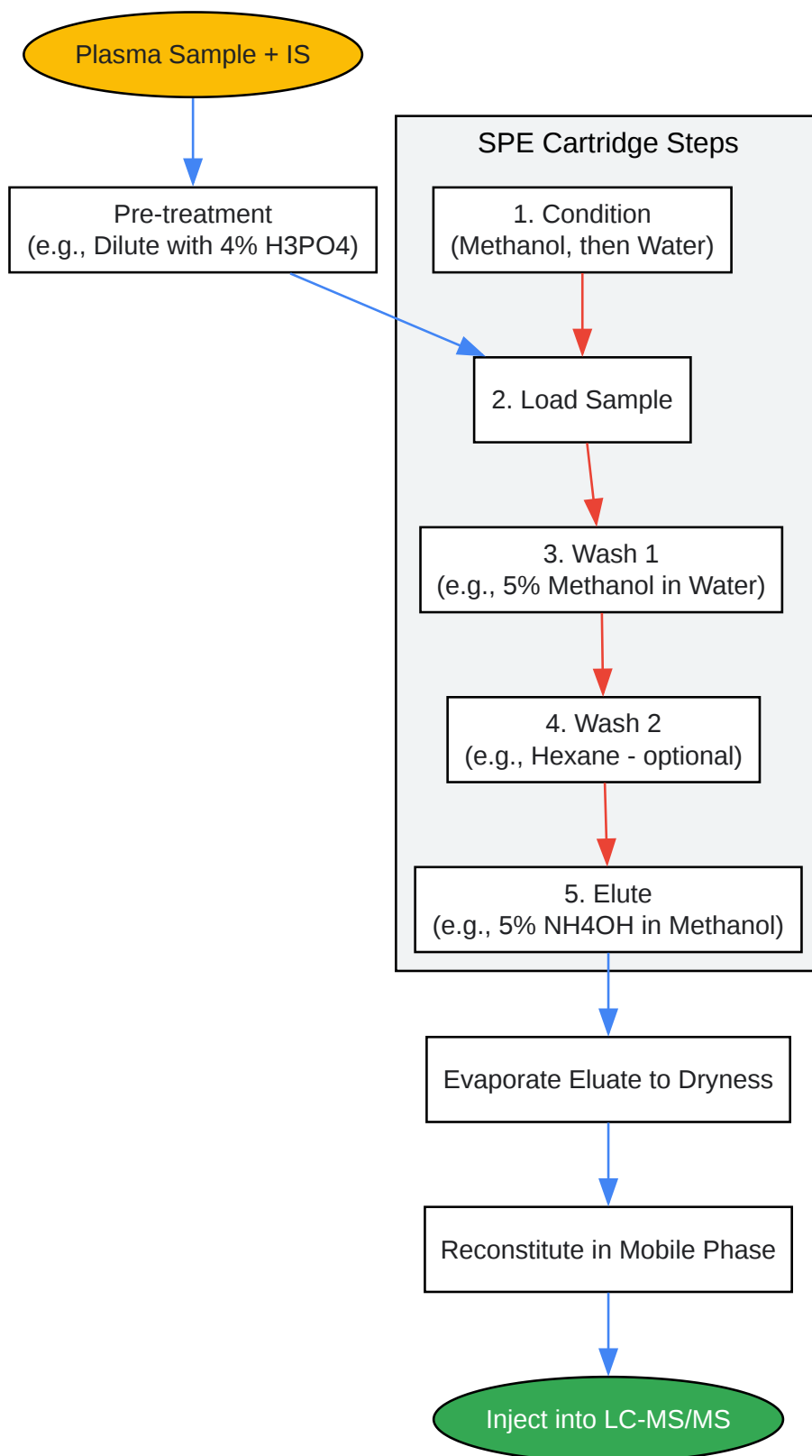
Source Parameters

To be optimized: Capillary
Voltage (~3.5 kV), Gas Temp
(~350°C), Gas Flow (~10
L/min)

These must be tuned for the
specific instrument and
compound to achieve
maximum signal intensity.

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

This protocol is for extracting the analyte from a biological matrix (e.g., plasma).



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Caption: Solid-Phase Extraction (SPE) workflow for sample clean-up prior to LC-MS/MS analysis.

- **Sample Pre-treatment:** To 500 μ L of plasma sample, add the internal standard. Vortex briefly. Add 500 μ L of 4% phosphoric acid to precipitate proteins and acidify the sample. Centrifuge at 10,000 rpm for 10 minutes.
- **SPE Cartridge Conditioning:** Condition an HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
- **Sample Loading:** Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
- **Elution:** Elute the analyte and internal standard with 1 mL of methanol.
- **Dry-down and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μ L of mobile phase (e.g., 95:5 A:B).

Method Validation according to ICH Q2(R2)

Guidelines

For any analytical method to be considered trustworthy and fit for purpose, it must be validated. The validation should demonstrate that the method is specific, linear, accurate, precise, and robust over a specified range.^{[1][2][11][12]}

Performance Characteristic	Acceptance Criteria	Purpose
Specificity	No significant interference at the retention time of the analyte from blank, placebo, or known impurities.	To ensure the signal being measured is unequivocally from the analyte of interest. [12]
Linearity	Correlation coefficient (r^2) \geq 0.99	To demonstrate a proportional relationship between the analytical response and the concentration of the analyte over the intended range. [12]
Range	For assay: 80-120% of the test concentration. For impurities: LOQ to 120% of the specification limit.	The interval between the upper and lower concentrations for which the method has been demonstrated to be accurate, precise, and linear.
Accuracy	% Recovery typically within 98.0% - 102.0% for assay.	To assess the closeness of the test results obtained by the method to the true value. Usually evaluated by analyzing a sample with a known concentration and calculating the percent recovery. [12]
Precision	Repeatability (Intra-day): RSD \leq 2.0% Intermediate Precision (Inter-day): RSD \leq 2.0%	To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. [12] Repeatability is assessed over a short interval, while intermediate precision accounts for variations like different days or analysts. [11]

Limit of Detection (LOD)	Signal-to-Noise ratio (S/N) of 3:1	The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ)	S/N of 10:1 with acceptable precision and accuracy.	The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]
Robustness	No significant impact on results from small, deliberate variations in method parameters (e.g., pH, column temp).	To measure the capacity of the method to remain unaffected by small variations in its parameters, providing an indication of its reliability during normal usage.[12]

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